
(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone, also known as DTBM, is a heterocyclic compound that has gained significant interest in scientific research due to its potential therapeutic applications. DTBM belongs to the family of thiazepanes and has been synthesized through various methods.
Scientific Research Applications
Synthesis and Characterization
Research has explored the synthesis and characterization of compounds with structures similar to (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone, highlighting methodologies like microwave- and ultrasound-assisted synthesis. For instance, Joshi, Sharma, and Sinha (2005) described a rapid semisynthesis of methoxylated propiophenones, demonstrating the efficiency of using microwave and ultrasound heating compared to conventional methods (Joshi, Sharma, & Sinha, 2005). Similarly, Shahana and Yardily (2020) synthesized and characterized novel thiazolyl and thiophenyl methanone compounds, employing spectroscopic methods and density functional theory calculations to elucidate their structures and potential antibacterial activity (Shahana & Yardily, 2020).
Crystal Structure Analysis
The importance of thiophene derivatives in pharmaceuticals and materials science has led to studies on their crystal structures. Nagaraju et al. (2018) reported on the crystal structure of a thiophen-3-yl)methanone derivative, providing insights into its potential applications in various fields (Nagaraju et al., 2018).
Synthesis of Novel Derivatives with Biological Activity
Research on thiophenyl methanone derivatives includes the synthesis of novel compounds with potential biological activities. Largeron and Fleury (1998) demonstrated the synthesis of benzoxazine derivatives with anti-stress oxidative properties, starting from a phenyl methanone precursor (Largeron & Fleury, 1998). Bhole and Bhusari (2011) synthesized thiazolidinone and benzohydrazide derivatives with anticancer activities, starting from a hydroxyphenyl methanone (Bhole & Bhusari, 2011).
Antioxidant and Cytoprotective Activities
Compounds structurally related to this compound have been investigated for their antioxidative and cytoprotective properties. Kong Lian (2014) synthesized phenyl(thiophen-2-yl) methanone derivatives and evaluated their cytoprotective activities against H2O2-induced injury in endothelial cells, highlighting the potential therapeutic applications of these compounds (Kong Lian, 2014).
Properties
IUPAC Name |
(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S2/c18-16(14-7-10-21-12-14)17-8-6-15(22(19,20)11-9-17)13-4-2-1-3-5-13/h1-5,7,10,12,15H,6,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGATZYVHPZMZRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
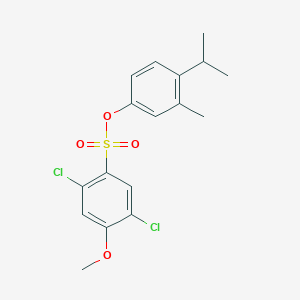
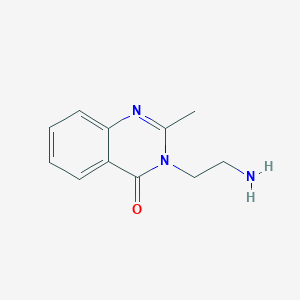
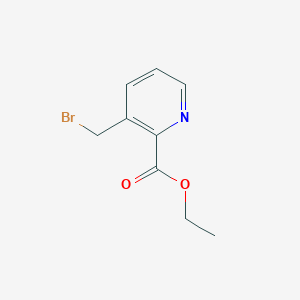
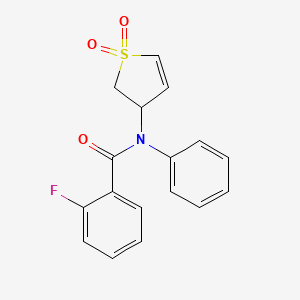
![2-(4-fluorophenyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2935309.png)
![(Z)-ethyl 1-cyclohexyl-2-((4-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2935312.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyridazine](/img/structure/B2935314.png)
![9-methoxy-3,4-dihydro-1H-[1,4]diazepino[6,5-c]quinolin-5(2H)-one](/img/structure/B2935317.png)
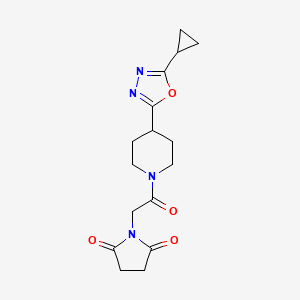
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B2935320.png)
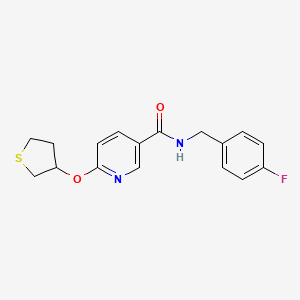
![3-(4-chlorophenyl)-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2935323.png)
![Methyl 1,5-dibenzyl-3-(3-chlorophenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2935325.png)
